N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10989778
InChI: InChI=1S/C15H18ClF3N2O/c1-10-4-6-21(7-5-10)9-14(22)20-13-8-11(15(17,18)19)2-3-12(13)16/h2-3,8,10H,4-7,9H2,1H3,(H,20,22)
SMILES: CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Molecular Formula: C15H18ClF3N2O
Molecular Weight: 334.76 g/mol

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide

CAS No.:

Cat. No.: VC10989778

Molecular Formula: C15H18ClF3N2O

Molecular Weight: 334.76 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide -

Specification

Molecular Formula C15H18ClF3N2O
Molecular Weight 334.76 g/mol
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide
Standard InChI InChI=1S/C15H18ClF3N2O/c1-10-4-6-21(7-5-10)9-14(22)20-13-8-11(15(17,18)19)2-3-12(13)16/h2-3,8,10H,4-7,9H2,1H3,(H,20,22)
Standard InChI Key HCFXEEFZMGPVPC-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Canonical SMILES CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three critical components:

  • Aryl Core: A 2-chloro-5-(trifluoromethyl)phenyl group provides hydrophobic and electron-withdrawing characteristics, enhancing binding affinity to biological targets.

  • Piperidine Substituent: A 4-methylpiperidin-1-yl group contributes to conformational flexibility and potential interactions with central nervous system (CNS) receptors.

  • Acetamide Linker: Bridges the aromatic and piperidine components, enabling optimal spatial orientation for target engagement.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide involves multi-step organic reactions, typically including:

  • Coupling of 2-Chloro-5-(trifluoromethyl)aniline: This aromatic amine reacts with acetyl chloride derivatives to form the acetamide backbone.

  • Piperidine Functionalization: 4-Methylpiperidine is introduced via nucleophilic substitution or reductive amination, depending on the precursor’s reactivity.

  • Purification: Chromatographic techniques isolate the final product, ensuring >95% purity as confirmed by HPLC and NMR.

Optimization Challenges

Key challenges include minimizing side reactions during piperidine incorporation and achieving regioselectivity in the trifluoromethylphenyl group. Recent advances in catalytic methods, such as palladium-mediated cross-coupling, have improved yields to ~60–70%.

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue
logP3.5–4.0
logD (pH 7.4)3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area49.8 Ų

Stability Profile

Stability studies under accelerated conditions (40°C, 75% RH) show >90% retention of potency over 30 days, suggesting suitability for long-term storage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator